2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
Description
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a heterocyclic compound featuring a sulfonamide core linked to a phenyl ring, which is further substituted with a pyrimidine-pyrazole hybrid scaffold. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) due to its ability to coordinate metal ions or engage in hydrogen bonding. The pyrimidine-pyrazole moiety enhances target specificity, particularly in kinase inhibition, as seen in analogs such as JAK or BTK inhibitors.
Properties
IUPAC Name |
2-chloro-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-16-4-1-2-5-17(16)29(27,28)25-15-8-6-14(7-9-15)24-18-12-19(22-13-21-18)26-11-3-10-23-26/h1-13,25H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARQNQBBGUEWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the Buchwald-Hartwig amination, where chlorides react with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
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Reactivity with Amines : Replacement of the chlorine atom occurs with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 80–100°C, yielding aryl amine derivatives .
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Catalytic Requirements : Reactions often require bases like triethylamine or K₂CO₃ to neutralize HCl byproducts .
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Regioselectivity : Steric hindrance from the bulky pyrimidine-pyrazole group directs substitution to the para position relative to the sulfonamide group .
Example Reaction Table
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Propylamine | DMF, 90°C, 12h | N-propyl-sulfonamide derivative | 78 | |
| Piperidine | THF, TEA, 80°C, 8h | Piperidine-substituted aryl derivative | 85 |
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) participates in:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic media to form N-substituted sulfonamides. For instance, treatment with acetyl chloride produces N-acetyl derivatives .
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Complexation with Metals : Forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing potential antimicrobial activity .
Key Observations
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Steric bulk from the pyrimidine-pyrazole system slows sulfonamide reactivity compared to simpler analogs .
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IR spectroscopy confirms sulfonamide participation via shifts in S=O stretching frequencies (1330–1160 cm⁻¹) .
Pyrazole and Pyrimidine Ring Reactivity
The heterocyclic components enable diverse transformations:
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Pyrazole Ring
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Pyrimidine Ring
Comparative Reactivity Table
| Reaction Type | Site | Reagent | Product Stability |
|---|---|---|---|
| Bromination | Pyrazole C4 | NBS/CCl₄ | High |
| Suzuki Coupling | Pyrimidine C6 | Pd(PPh₃)₄, Ar-B(OH)₂ | Moderate |
Reductive and Oxidative Pathways
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Reduction of Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines during synthetic steps .
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Oxidative Degradation : Strong oxidizers (e.g., HNO₃) cleave the sulfonamide bond, generating sulfonic acid and aniline byproducts.
Biological Activity-Linked Reactions
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Enzyme Inhibition : The compound inhibits COX-II via sulfonamide coordination to the enzyme’s hydrophobic pocket, mimicking celecoxib derivatives .
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Metabolic Modifications : Hepatic cytochrome P450 enzymes oxidize the pyrimidine ring, forming hydroxylated metabolites .
Synthetic Methodology
A representative synthesis involves:
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Chlorosulfonation : Reacting 4-aminophenylpyrazole with ClSO₃H to form the sulfonyl chloride intermediate .
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Amidation : Coupling with 2-chlorobenzenesulfonamide in THF/TEA.
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Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the final compound .
Critical Parameters
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Temperature control (<5°C) during chlorosulfonation prevents decomposition .
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Anhydrous conditions are essential for amidation to avoid hydrolysis.
Stability and Degradation
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Hydrolytic Stability : Stable in pH 4–7; degrades in strongly acidic/basic conditions via sulfonamide cleavage.
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Photodegradation : UV exposure (254 nm) induces C-Cl bond homolysis, forming radical intermediates.
Scientific Research Applications
2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide- and pyrimidine-based derivatives, which differ in substituents, molecular weight, and biological activity. Below is a detailed comparison:
Structural and Functional Group Analysis
Biological Activity
The compound 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Anticancer Activity
Research indicates that compounds with a pyrazole moiety exhibit significant anticancer properties. A study highlighted that derivatives containing the pyrazole structure demonstrated cytotoxic effects against various human cancer cell lines, including H460 and A549. The mechanism involves the induction of apoptosis through modulation of anti-apoptotic proteins .
Cardiovascular Effects
A study on benzenesulfonamide derivatives, including the compound , utilized an isolated rat heart model to evaluate their effects on perfusion pressure and coronary resistance. Results indicated that certain derivatives could effectively decrease perfusion pressure, suggesting potential applications in managing cardiovascular disorders .
The biological activity of this compound may be attributed to its ability to interact with specific biomolecules such as calcium channels. Theoretical docking studies suggest that it can form complexes with calcium channel proteins, leading to alterations in vascular resistance and perfusion pressure .
Comparative Analysis of Similar Compounds
Case Studies
- Cardiovascular Study : In a controlled experiment using isolated rat hearts, the administration of this compound resulted in a statistically significant reduction in both perfusion pressure and coronary resistance compared to control groups .
- Anticancer Study : Another study demonstrated the compound's effectiveness against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through specific pathways involving protein interactions .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including sulfonamide bond formation and pyrimidine-heterocycle coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions between pyrimidine and pyrazole moieties .
- Temperature control : Reactions often require 80–120°C to overcome activation barriers while avoiding decomposition .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the sulfonamide, pyrimidine, and pyrazole groups. Aromatic protons typically appear at δ 7.2–8.5 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., pyrimidine-pyrazole dihedral angles ~15–25°) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 455.2) and purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold's affinity for ATP-binding pockets .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Purity validation : Re-analyze compounds via HPLC to rule out impurities (>99% purity required) .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature) .
- Off-target profiling : Employ high-throughput screening (HTS) to identify non-specific interactions .
Q. What computational strategies predict target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., pyrimidine N1 forming H-bonds with hinge regions) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using Hammett parameters .
Q. How can environmental degradation pathways be systematically studied?
- Hydrolysis studies : Incubate compound at varying pH (3–10) and analyze degradation products via LC-MS .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to simulate sunlight-driven breakdown .
- Ecotoxicity assays : Evaluate effects on Daphnia magna or algae to assess acute/chronic toxicity .
Q. What strategies improve low yields in pyrimidine-sulfonamide coupling reactions?
- Catalyst optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 24 hrs) and improve yields by 15–20% .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during intermediate steps .
Q. How to design in vivo studies to evaluate pharmacokinetic properties?
- Dosing regimen : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models .
- Bioavailability analysis : Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 hrs post-dose .
- Tissue distribution : Use radiolabeled analogs (¹⁴C or ³H) to track accumulation in target organs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
